(3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a JAK1 and JAK2 inhibitor, has been described . This process involves coupling azetidine-3-ol hydrochloride with ethanesulfonyl chloride to give 1-ethylsulfonylazetidin-3-ol, followed by aerobic oxidation to 1-(ethylsulfonyl)azetidin-3-one .Scientific Research Applications
Synthesis of Substituted Azetidinones
Azetidinones, including those derived from dimer of Apremilast, have been synthesized for their biological and pharmacological potencies. These compounds, featuring sulfonamide rings and derivatives, are considered medicinally important. The process involves condensation and annulation reactions to yield various substituted azetidinones, recognized through spectroscopic methods like IR, NMR, and mass spectroscopy, highlighting their potential in drug design and development (Jagannadham et al., 2019).
Catalytic Asymmetric Addition
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidinones, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This showcases azetidinones' role in facilitating stereoselective synthesis, a crucial aspect of creating effective pharmaceutical agents (Wang et al., 2008).
Biological Activity of β-Lactam Antibiotics
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have been synthesized, demonstrating significant antimicrobial activity predominantly against Gram-negative bacteria. This emphasizes azetidinones' contribution to developing new antibiotics addressing resistant bacterial strains (Woulfe & Miller, 1985).
Antiestrogenic Activity
Research on dihydronaphthalene and naphthalenyl derivatives, including those with azetidinone-based structures, has shown potent antiestrogenic activity, indicating their potential in treating estrogen-related disorders (Jones et al., 1979).
Chemicoenzymatic Synthesis of Monobactams
Azetidinones have served as key intermediates in the chemicoenzymatic synthesis of monobactams, displaying strong activity against a variety of gram-negative bacteria and stability to β-lactamases. This highlights azetidinones' importance in addressing challenges in antibiotic resistance (Haruo et al., 1988).
Properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-[6-(2-methylpropoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-22(19,20)13-8-17(9-13)15(18)12-5-6-14(16-7-12)21-10-11(2)3/h5-7,11,13H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPHTHTPUKABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CN=C(C=C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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